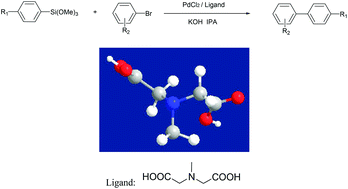MIDA as a simple and highly efficient ligand for palladium-catalyzed Hiyama cross-coupling of aryl halides†
Organic & Biomolecular Chemistry Pub Date: 2014-08-11 DOI: 10.1039/C4OB01056F
Abstract
N-Methyliminodiacetic acid (MIDA) as a simple, air stable and water-soluble ligand has been used in the palladium-catalyzed Hiyama cross-coupling reaction of trimethoxyphenylsilane with aryl halides. The yield of the corresponding Hiyama coupling products is high up to around 90% in water and isopropanol under an ambient atmosphere in the presence of KOH and NaF.

Recommended Literature
- [1] Stability and reactivity control of carbenoids: recent advances and perspectives
- [2] Transparent and superhydrophobic films prepared with polydimethylsiloxane-coated silica nanoparticles
- [3] Triatomic dissociative recombination theory: Jahn–Teller coupling among infinitely many Born–Oppenheimer surfaces
- [4] Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)
- [5] Stable radicals formation in coals undergoing weathering: effect of coal rank
- [6] Stripping voltammetric detection of insulin at liquid–liquid microinterfaces in the presence of bovine albumin
- [7] Spread and set silicone–boronic acid elastomers†
- [8] Structure activity related, mechanistic, and modeling studies of gallotannins containing a glucitol-core and α-glucosidase†
- [9] Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†
- [10] Trapping the catalyst working state by amber-inspired hybrid material to reveal the cobalt nanostructure evolution in clean liquid fuel synthesis†










